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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profile of fosamprenavir, an

antiretroviral protease inhibitor, with other drugs in its class. The information herein is

supported by experimental data to aid in research and drug development efforts.

Fosamprenavir is a prodrug that is rapidly converted to its active form, amprenavir, in the body.

Therefore, resistance data for amprenavir is directly applicable to fosamprenavir.

Executive Summary
Development of resistance to HIV-1 protease inhibitors (PIs) is a significant challenge in the

long-term management of HIV infection. Fosamprenavir, like other PIs, is susceptible to the

development of resistance through specific mutations in the viral protease enzyme. The key

mutations associated with fosamprenavir resistance include I50V, I84V, I54L/M, and the

combination of V32I+I47V. The accumulation of these and other secondary mutations can lead

to high-level resistance and cross-resistance to other PIs. This guide delves into the

quantitative measures of resistance, the experimental methods used for their determination,

and the evolutionary pathways of resistance development.
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The following tables summarize the fold change in resistance conferred by key mutations to

fosamprenavir (amprenavir) and other commonly used protease inhibitors. The fold change

indicates how many times more drug is required to inhibit the mutated virus by 50% (IC50)

compared to the wild-type virus.

Proteas
e
Mutatio
n

Fosamp
renavir
(Ampre
navir)

Lopinav
ir

Darunav
ir

Tiprana
vir

Saquina
vir

Nelfinav
ir

Indinavi
r

I50V ~30[1]

Reduced

Suscepti

bility[2]

>4[3] - 30[4] - -

I84V ~6[1]

Reduced

Suscepti

bility[2][5]

3-4[3] - - -

Reduced

Suscepti

bility[6]

V32I ~10[1] - 2-3[3] - - - -

I54L/M -

Reduced

Suscepti

bility[5]

3-4[3] - - - -

M46I/L -

Reduced

Suscepti

bility[2][5]

- -

4.4 (for

M46I)[7]

[8]

-

Reduced

Suscepti

bility[6]

L90M -

Reduced

Suscepti

bility[5]

- - 3[9] 5.7[10] -

D30N - - - - - 34-42[10] -

Note: "-" indicates that specific fold change data for that mutation-drug combination was not

readily available in the searched literature. "Reduced Susceptibility" indicates that the mutation

is known to contribute to resistance, but a specific fold-change value was not found.

Lopinavir Resistance Profile: The median IC50 of lopinavir increased with the number of

mutations. For isolates with 0-3, 4-5, 6-7, and 8-10 mutations from a specific list (L10F/I/R/V,
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K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, and L90M), the

median fold changes were 0.8, 2.7, 13.5, and 44.0, respectively.[5][11] On average, the IC50 of

lopinavir increased by 1.74-fold for each additional mutation in isolates with three or more

mutations.[5][11]

Experimental Protocols
The determination of fosamprenavir resistance profiles relies on two primary types of assays:

genotypic and phenotypic.

Genotypic Resistance Testing
Genotypic assays identify resistance-associated mutations in the HIV-1 protease gene.

Methodology:

Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample.

Reverse Transcription and PCR Amplification: The extracted RNA is converted to cDNA, and

the protease gene is then amplified using the polymerase chain reaction (PCR).

DNA Sequencing: The amplified protease gene is sequenced to identify the specific amino

acid mutations present.

Data Interpretation: The identified mutation profile is compared to a database of known

resistance-associated mutations to predict the level of resistance to various protease

inhibitors.

Phenotypic Resistance Testing (e.g., PhenoSense™
Assay)
Phenotypic assays directly measure the susceptibility of a patient's viral strain to a panel of

antiretroviral drugs.

Methodology:

Viral RNA Extraction and Amplification: Similar to genotypic testing, the protease and reverse

transcriptase genes are isolated from the patient's plasma and amplified.
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Recombinant Virus Construction: The amplified patient-derived gene sequences are inserted

into a standardized HIV-1 laboratory vector that lacks these genes. This creates a panel of

recombinant viruses carrying the patient's specific protease mutations.

Cell Culture and Drug Susceptibility: These recombinant viruses are then used to infect

target cells in the presence of serial dilutions of various protease inhibitors.

Measurement of Viral Replication: The extent of viral replication at different drug

concentrations is measured, often using a reporter gene like luciferase.

IC50 Determination and Fold Change Calculation: The drug concentration that inhibits viral

replication by 50% (IC50) is determined for the patient's virus and compared to the IC50 of a

wild-type reference virus. The ratio of these two values represents the fold change in

resistance.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes in

fosamprenavir resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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